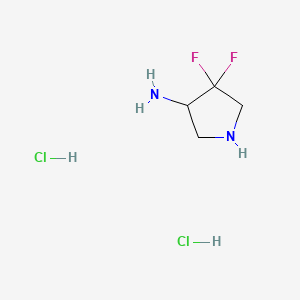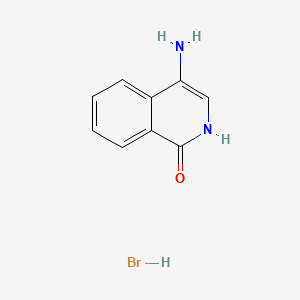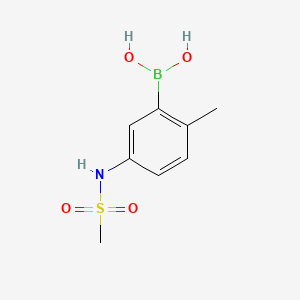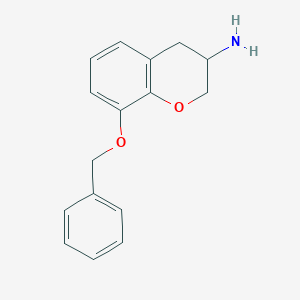
4,4-Difluoropyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoropyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2F2N2 and a molecular weight of 195.0392 . This compound is notable for its fluorinated pyrrolidine structure, which imparts unique chemical and physical properties. It is often used as a building block in pharmaceutical and chemical research due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 4,4-Difluoropyrrolidin-3-amine dihydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve bulk manufacturing processes that include chiral resolution and custom organic synthesis .
Analyse Chemischer Reaktionen
4,4-Difluoropyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated pyrrolidones, while substitution reactions can produce a variety of fluorinated amines.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoropyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4,4-Difluoropyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4-Difluoropyrrolidin-3-amine dihydrochloride include other fluorinated pyrrolidines and piperidines, such as:
4,4-Difluoropiperidin-3-amine dihydrochloride: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
3,4-Difluoropyridine: A fluorinated pyridine derivative used in similar applications.
The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical properties, which make it particularly useful in certain synthetic and research contexts.
Eigenschaften
Molekularformel |
C4H10Cl2F2N2 |
|---|---|
Molekulargewicht |
195.04 g/mol |
IUPAC-Name |
4,4-difluoropyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C4H8F2N2.2ClH/c5-4(6)2-8-1-3(4)7;;/h3,8H,1-2,7H2;2*1H |
InChI-Schlüssel |
LGOSNJDONOOCCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)


![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)

![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)

![Potassium benzo[b]thiophen-6-yltrifluoroborate](/img/structure/B13469236.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid](/img/structure/B13469256.png)

